3-cyclopropylprop-2-enenitrile
Description
3-Cyclopropylprop-2-enenitrile (C₆H₇N) is an unsaturated nitrile characterized by a propene backbone (CH₂=CH–) with a nitrile (–C≡N) group at position 2 and a cyclopropyl ring at position 2. This structure combines the electron-withdrawing nature of the nitrile group with the steric and electronic effects of the cyclopropane ring, making it a compound of interest in organic synthesis and medicinal chemistry.
Properties
CAS No. |
5687-79-6 |
|---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropylprop-2-enenitrile can be achieved through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-propenenitrile in the presence of a strong base, such as potassium tert-butoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 3-cyclopropylprop-2-enenitrile may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylprop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with 3-cyclopropylprop-2-enenitrile under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, primary amines, and substituted nitriles. These products have diverse applications in various fields .
Scientific Research Applications
3-Cyclopropylprop-2-enenitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclopropylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The cyclopropyl group distinguishes 3-cyclopropylprop-2-enenitrile from other prop-2-enenitrile derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Cyclopropyl vs. Aromatic Rings : The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) compared to planar aromatic substituents (e.g., phenyl or pyridyl). This strain may enhance reactivity in cycloaddition or ring-opening reactions, similar to cyclopropyl-containing esters .
- Electronic Effects : The nitrile group's electron-withdrawing nature is amplified in 3-(4-nitrophenyl)prop-2-enenitrile due to the nitro group, whereas the cyclopropyl substituent provides a mix of inductive electron donation (via C–C σ-bonds) and steric hindrance .
Physical and Chemical Properties
| Property | 3-Cyclopropylprop-2-enenitrile (Predicted) | 3-(Pyridin-2-yl)prop-2-enenitrile | Pent-3-enenitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 93.13 | 130.15 | 81.12 |
| Boiling Point | ≈160–180°C (estimated) | 265–270°C | ≈120°C |
| Solubility in Water | Low (hydrophobic cyclopropyl) | Moderate (polar pyridine) | Very low |
| LogP | ≈1.8–2.2 | ≈1.5 | ≈0.9 |
Insights :
- The cyclopropyl group reduces water solubility compared to pyridyl analogs, aligning with trends observed in cyclopropane-containing esters .
- The nitrile group’s polarity is counterbalanced by the hydrophobic cyclopropane ring, resulting in a logP value higher than aliphatic nitriles (e.g., pent-3-enenitrile) but lower than aromatic derivatives .
Biological Activity
3-Cyclopropylprop-2-enenitrile is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
3-Cyclopropylprop-2-enenitrile is characterized by a cyclopropyl group attached to a prop-2-enenitrile moiety. Its chemical formula is , and it possesses a double bond between the second and third carbon atoms, contributing to its reactivity as an electrophile. The nitrile functional group enhances its potential interactions with biological molecules.
The biological activity of 3-cyclopropylprop-2-enenitrile primarily stems from its ability to act as an electrophile. It can react with nucleophiles in biological systems, leading to the inhibition of certain enzymes or disruption of cellular processes. This electrophilic nature allows it to participate in various biochemical reactions, which may contribute to its antimicrobial and antifungal properties.
Interaction with Biomolecules
The compound's interactions can result in the formation of adducts with proteins, nucleic acids, and other biomolecules. Such interactions may alter the function of these biomolecules, potentially leading to therapeutic effects or toxicity, depending on the context .
Antimicrobial Properties
Research has indicated that 3-cyclopropylprop-2-enenitrile exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Potential Therapeutic Applications
The compound has also been investigated for its potential use in treating various diseases due to its ability to inhibit specific enzyme pathways. For example, its role as a potential inhibitor of tyrosine kinases has been explored, which are crucial in cancer progression .
Case Study: Tyrosine Kinase Inhibition
In a study examining the effects of 3-cyclopropylprop-2-enenitrile on cancer cell lines, it was found to significantly reduce cell proliferation by inhibiting key signaling pathways associated with tumor growth. The results suggest that this compound may serve as a lead structure for developing novel anticancer therapies .
Research Applications
3-Cyclopropylprop-2-enenitrile is utilized in various research fields:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated for its potential therapeutic properties in drug discovery.
- Chemical Biology : Used to study enzyme mechanisms and interactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
